H-Glu-OtBu: A Technical Guide for Peptide Synthesis
H-Glu-OtBu: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal protected amino acid derivative indispensable in the field of peptide synthesis. Its strategic application is fundamental to the successful assembly of complex peptide chains, preventing undesirable side reactions and ensuring the fidelity of the final product. This in-depth technical guide provides a comprehensive overview of H-Glu-OtBu, including its chemical and physical properties, detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and its relevance in the context of biological signaling pathways.
Core Concepts: The Role of Side-Chain Protection in Peptide Synthesis
In peptide synthesis, the controlled and sequential formation of amide bonds between amino acids is paramount. Amino acids, being bifunctional with both an amino group and a carboxylic acid group, require a strategy of temporary protection of reactive functionalities to prevent random polymerization and side reactions. Furthermore, trifunctional amino acids, such as glutamic acid with its side-chain carboxylic acid, necessitate an additional layer of protection.
H-Glu-OtBu, chemically known as L-Glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid where the γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester.[1] This protection is crucial as it prevents the side-chain carboxyl group from participating in the peptide bond formation during the coupling steps. The OtBu group is favored for its stability under the basic conditions used for the removal of the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support.[2][3] This orthogonality in protection and deprotection strategies is a key principle in efficient and precise peptide synthesis.
Quantitative Data Summary
A clear understanding of the physicochemical properties of H-Glu-OtBu and its commonly used N-protected derivatives is essential for their proper handling, storage, and application in synthetic protocols. The following tables summarize key quantitative data for these compounds.
Table 1: Physicochemical Properties of H-Glu-OtBu
| Property | Value |
| CAS Number | 45120-30-7 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 140 °C |
| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Table 2: Physicochemical Properties of N-Protected H-Glu-OtBu Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Glu(OtBu)-OH | 71989-18-9 | C₂₈H₃₃NO₆ | 481.57 |
| Boc-Glu(OtBu)-OH | 24277-39-2 | C₁₄H₂₅NO₆ | 303.35 |
| Z-Glu(OtBu)-OH | 3886-08-6 | C₁₇H₂₃NO₆ | 337.37 |
Experimental Protocols
The following are detailed methodologies for the incorporation of a glutamic acid residue into a peptide chain using H-Glu-OtBu derivatives in both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
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Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N'-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N'-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Washing solvent: DMF, DCM
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Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
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Fmoc Deprotection (of the resin or the preceding amino acid):
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
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Drain the solution.
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Repeat the 20% piperidine treatment for 15 minutes.
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Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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-
Coupling of Fmoc-Glu(OtBu)-OH:
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In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
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Pre-activate the mixture for 2-5 minutes.
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Add the activated amino acid solution to the resin.
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Agitate the mixture for 2 hours at room temperature.
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Perform a Kaiser test to confirm complete coupling (the resin beads should remain colorless).
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-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
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Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
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Final Deprotection and Cleavage:
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After the final coupling and washing, perform a final Fmoc deprotection (step 2).
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Wash the resin with DMF and DCM, and then dry the resin under vacuum.
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Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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-
Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold diethyl ether twice.
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Dry the crude peptide under vacuum.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Solution-Phase Peptide Synthesis: Dipeptide Formation
This protocol describes the synthesis of a protected dipeptide, for example, Z-Glu(OtBu)-Ala-OMe, by coupling Z-Glu(OtBu)-OH with L-Alanine methyl ester hydrochloride.
Materials:
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Z-Glu(OtBu)-OH
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H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)
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Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)
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Base: NMM (N-Methylmorpholine)
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Solvents: Anhydrous DCM, DMF
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Saturated sodium bicarbonate solution, water, brine
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Anhydrous sodium sulfate
Procedure:
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Neutralization of Amino Acid Ester:
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Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add NMM (1.1 equivalents) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.
-
-
Coupling Reaction:
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To the neutralized amino acid ester solution, add Z-Glu(OtBu)-OH (1.0 equivalent) and HOBt (1.2 equivalents).
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Add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture.
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Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.
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Signaling Pathways and Biological Relevance
Peptides containing glutamic acid residues, synthesized using H-Glu-OtBu, play crucial roles in a myriad of biological processes. One prominent example is their involvement in the regulation of Glucagon-like peptide-1 (GLP-1) secretion. GLP-1 is an incretin (B1656795) hormone that is vital for glucose homeostasis, and its secretion is stimulated by nutrients, including amino acids.
This diagram illustrates a simplified signaling cascade where the amino acid glutamine, a component of many peptides, binds to G-protein coupled receptors (GPCRs) on the surface of intestinal L-cells. This binding event initiates a downstream signaling cascade involving the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of GLP-1 containing vesicles with the cell membrane, resulting in the secretion of GLP-1. The synthesis of GLP-1 and its analogues, which are used in the treatment of type 2 diabetes, often relies on the incorporation of glutamic acid residues using H-Glu-OtBu.
